
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that has been studied for its potential anticancer properties . It is one of the 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .
Synthesis Analysis
The synthesis of this compound involves the design and creation of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The specific methods of synthesis for this compound are not detailed in the available sources.Aplicaciones Científicas De Investigación
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine has been widely used in the field of scientific research. It has been employed in the synthesis of organic dyes, organic semiconductors, and organic light-emitting diodes (OLEDs). It has also been used in the synthesis of various heterocyclic compounds, such as pyrimidines, purines, and quinolines. In addition, this compound has been used as a ligand for metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. Furthermore, this compound has been used in the synthesis of various drug molecules, such as antimalarials, antivirals, and antibiotics.
Mecanismo De Acción
Target of Action
The primary target of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in the development of various types of cancer .
Mode of Action
This compound interacts with AURKA by binding to it, thereby inhibiting its activity . This interaction results in the reduction of phosphorylation of AURKA at Thr283 .
Biochemical Pathways
The inhibition of AURKA activity by this compound affects the cell cycle, specifically causing the accumulation of the G2/M phase . This disruption of the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .
Result of Action
The result of the action of this compound is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This compound triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key players in the execution phase of apoptosis .
Action Environment
It is known that the compound’s activity can be influenced by the structural conditions of the cancer cells it targets
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. First, it is a versatile organic compound that can be used in a variety of synthetic transformations. Second, it is a nitrogen-containing heterocyclic compound that can be used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines, purines, and quinolines. Third, it can be used as a ligand for metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. Finally, it can be used in the synthesis of various drug molecules, such as antimalarials, antivirals, and antibiotics.
However, there are also some limitations to the use of this compound in laboratory experiments. First, its mechanism of action is not well understood. Second, it is a relatively unstable compound that can decompose under certain conditions. Third, it can interact with other compounds, which can lead to undesired side reactions. Finally, it is an expensive compound that may not be available in all laboratories.
Direcciones Futuras
There are several potential future directions for the use of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine in scientific research. First, further research could be conducted to better understand its mechanism of action. Second, more research could be conducted to explore its potential applications in the synthesis of various drug molecules. Third, more research could be conducted to explore its potential applications in the synthesis of various organic dyes, organic semiconductors, and organic light-emitting diodes (OLEDs). Fourth, more research could be conducted to explore its potential applications in the synthesis of various heterocyclic compounds, such as pyrimidines, purines, and quinolines. Finally, more research could be conducted to explore its potential applications as a ligand for metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.
Métodos De Síntesis
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a variety of methods, including the Knoevenagel condensation, the Mitsunobu reaction, and the reductive amination of aldehydes. The Knoevenagel condensation is a nucleophilic addition-elimination reaction between aldehydes or ketones and an amine, which produces the corresponding Schiff base. The Mitsunobu reaction is a nucleophilic substitution reaction between an alcohol and an acid, which produces the corresponding ester. The reductive amination of aldehydes is a catalytic hydrogenation reaction between an aldehyde and an amine, which produces the corresponding amine.
Propiedades
IUPAC Name |
4,6-bis(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-5-7-14(18(9-12)26-3)16-11-17(23-20(21)22-16)15-8-6-13(25-2)10-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMJXVUQKGSBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



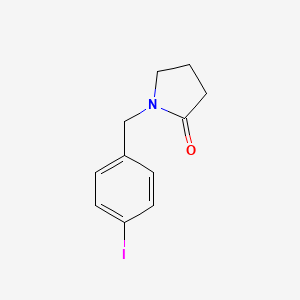
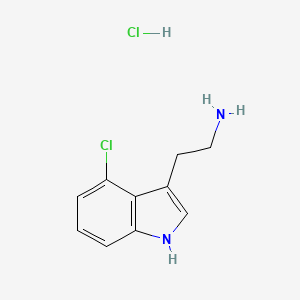

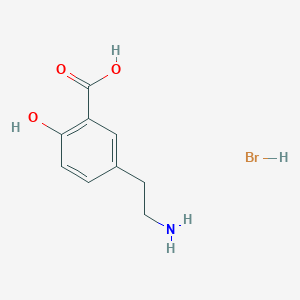

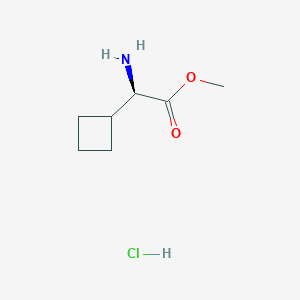
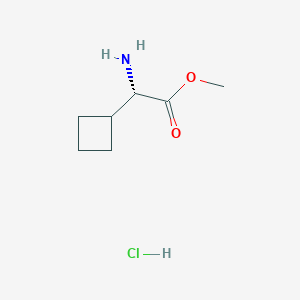

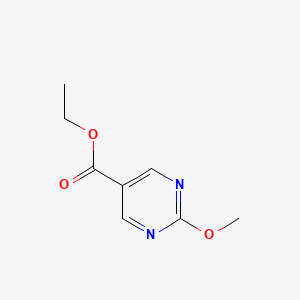
![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)
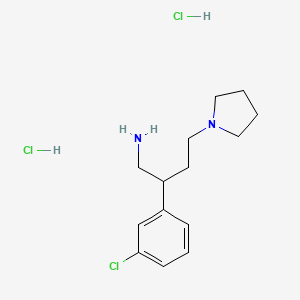
![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)